N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide
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Overview
Description
N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide: is a complex organic compound with the molecular formula C24H30FN3O3S and a molecular weight of 459.6 g/mol . This compound is primarily used in research and development within the pharmaceutical industry .
Scientific Research Applications
N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a reaction between ethylenediamine and diethylene glycol.
Introduction of the Acetyl Group: The acetyl group is introduced to the piperazine ring using acetic anhydride under acidic conditions.
Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.
Cyclobutylation: The cyclobutyl group is added via a cycloaddition reaction.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through a reaction with benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride in dimethyl sulfoxide (DMSO) for fluorination.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Mechanism of Action
The mechanism of action of N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide involves:
Molecular Targets: The compound targets specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: It interacts with signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-Methylpiperazin-1-Yl)-2-Fluorobenzyl]-N-Cyclobutylbenzenesulfonamide
- N-[4-(4-Hydroxyphenyl)-2-Fluorobenzyl]-N-Cyclobutylbenzenesulfonamide
- N-[4-(4-Acetylpiperazin-1-Yl)-2-Chlorobenzyl]-N-Cyclobutylbenzenesulfonamide
Uniqueness
N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and bioavailability, making it a valuable compound in pharmaceutical research .
Properties
Molecular Formula |
C23H28FN3O3S |
---|---|
Molecular Weight |
445.55 |
IUPAC Name |
N-[4-(4-Acetyl-1-piperazinyl)-2-fluorobenzyl]-N-cyclobutylbenzenesulfonamide |
InChI |
InChI=1S/C23H28FN3O3S/c1-18(28)25-12-14-26(15-13-25)21-11-10-19(23(24)16-21)17-27(20-6-5-7-20)31(29,30)22-8-3-2-4-9-22/h2-4,8-11,16,20H,5-7,12-15,17H2,1H3 |
InChI Key |
PIGCNHMXDYACOO-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=CC=C1)(N(CC2=CC=C(N3CCN(C(C)=O)CC3)C=C2F)C4CCC4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-SN; 3 SN; 3SN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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